molecular formula C22H22N6O2 B2382207 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 941964-84-7

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2382207
CAS No.: 941964-84-7
M. Wt: 402.458
InChI Key: QDWWZCKIFJVPDM-UHFFFAOYSA-N
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Description

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine.

    Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of flow microreactors for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the naphthalene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals.

    Materials Science: It can be used in the synthesis of novel materials with unique properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The naphthalene moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ethoxyphenyl)-1H-tetrazole: Similar in structure but lacks the naphthalene moiety and urea linkage.

    Naphthalene-1-carboxamide: Contains the naphthalene moiety but lacks the tetrazole ring and ethoxyphenyl group.

Uniqueness

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of its tetrazole ring, naphthalene moiety, and urea linkage. This combination of functional groups provides the compound with unique chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-2-30-19-12-10-18(11-13-19)28-21(25-26-27-28)15-24-22(29)23-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3,(H2,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWWZCKIFJVPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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